molecular formula C18H14IP B3178213 1-Iodo-4-(diphenylphosphino)benzene CAS No. 440111-10-4

1-Iodo-4-(diphenylphosphino)benzene

Cat. No. B3178213
CAS RN: 440111-10-4
M. Wt: 388.2 g/mol
InChI Key: AIKWJRXWQBJGQI-UHFFFAOYSA-N
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Description

1-Iodo-4-(diphenylphosphino)benzene, also known as IDPB, is an organophosphorus compound with a wide range of applications in organic synthesis, biochemistry, and pharmaceutical research. IDPB is used as a ligand in transition metal catalysis, and as a reagent in organic syntheses, such as the Heck reaction, Suzuki coupling, and Sonogashira coupling. IDPB also has potential applications in biochemistry and pharmaceutical research, as it can be used to study enzyme-substrate interactions and to modify proteins and enzymes.

Scientific Research Applications

1-Iodo-4-(diphenylphosphino)benzene has a wide range of applications in organic synthesis, biochemistry, and pharmaceutical research. In organic synthesis, 1-Iodo-4-(diphenylphosphino)benzene is used as a ligand in transition metal catalysis, and as a reagent in organic syntheses, such as the Heck reaction, Suzuki coupling, and Sonogashira coupling. In biochemistry, 1-Iodo-4-(diphenylphosphino)benzene can be used to study enzyme-substrate interactions and to modify proteins and enzymes. In pharmaceutical research, 1-Iodo-4-(diphenylphosphino)benzene can be used to study drug-receptor interactions and to modify drugs and receptors.

Mechanism of Action

1-Iodo-4-(diphenylphosphino)benzene acts as a ligand in transition metal catalysis and as a reagent in organic syntheses. In transition metal catalysis, 1-Iodo-4-(diphenylphosphino)benzene binds to the metal center to form a complex, which facilitates the catalytic reaction. In organic synthesis, 1-Iodo-4-(diphenylphosphino)benzene acts as a nucleophile, reacting with electrophiles to form a new bond.
Biochemical and Physiological Effects
1-Iodo-4-(diphenylphosphino)benzene has no known biochemical or physiological effects, as it is not intended for use in humans or animals.

Advantages and Limitations for Lab Experiments

The main advantage of using 1-Iodo-4-(diphenylphosphino)benzene in lab experiments is its high reactivity and stability. 1-Iodo-4-(diphenylphosphino)benzene is highly reactive, allowing it to form a complex with transition metals, and it is also relatively stable, making it suitable for use in a variety of reactions. However, 1-Iodo-4-(diphenylphosphino)benzene is also a relatively expensive reagent, making it unsuitable for use in large-scale syntheses.

Future Directions

Future research on 1-Iodo-4-(diphenylphosphino)benzene may include the development of more efficient and cost-effective synthetic methods, the exploration of new applications in organic synthesis, biochemistry, and pharmaceutical research, and the development of new catalysts and reagents based on 1-Iodo-4-(diphenylphosphino)benzene. Additionally, further research may be conducted to explore the potential of 1-Iodo-4-(diphenylphosphino)benzene as a therapeutic agent.

properties

IUPAC Name

(4-iodophenyl)-diphenylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14IP/c19-15-11-13-18(14-12-15)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIKWJRXWQBJGQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14IP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Iodophenyl)diphenylphosphane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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